

# SYBR Green II spectral properties excitation emission

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## Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867

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An In-depth Technical Guide to the Spectral Properties and Applications of **SYBR Green II**

For researchers, scientists, and professionals in drug development, the precise selection and application of fluorescent nucleic acid stains are paramount for accurate and sensitive detection. **SYBR Green II** has established itself as a highly sensitive dye, particularly for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. This guide provides a comprehensive overview of its core spectral properties, detailed experimental protocols, and the underlying mechanisms of its fluorescence.

## Core Principles of SYBR Green II Fluorescence

**SYBR Green II** is an asymmetrical cyanine dye that exhibits low intrinsic fluorescence in its unbound state.<sup>[1][2]</sup> Its significant fluorescence enhancement occurs upon binding to nucleic acids.<sup>[1]</sup> This binding is not covalent and is thought to involve a combination of intercalation and minor groove binding. When bound, the dye's structure becomes more rigid, which reduces non-radiative decay pathways (such as rotational motion) and dramatically increases its fluorescence quantum yield.<sup>[3]</sup>

A notable characteristic of **SYBR Green II** is its preferential binding and higher quantum yield with RNA and ssDNA compared to double-stranded DNA (dsDNA).<sup>[1]</sup> This makes it an exceptionally sensitive tool for RNA analysis. The fluorescence of the RNA/**SYBR Green II** complex is over seven times greater than that of the RNA/ethidium bromide complex. Furthermore, its fluorescence is not quenched by common denaturants like urea or formaldehyde, eliminating the need for extensive washing steps after staining denaturing gels.

## Spectral and Performance Characteristics

The utility of a fluorescent dye is defined by its spectral properties and performance metrics. **SYBR Green II** is compatible with a wide range of common laboratory imaging instruments.

### Spectral Properties

**SYBR Green II** has a primary excitation maximum in the blue light region and a secondary peak in the UV region, with its emission centered in the green part of the spectrum.

Property	Wavelength/Value	Bound To	Notes
Primary Excitation Maximum	497 nm	RNA/DNA	Compatible with argon-ion lasers and mercury-arc lamps.
Secondary Excitation Maximum	~254 nm	RNA/DNA	Allows for use with standard UV transilluminators.
Emission Maximum	520 nm	RNA/DNA	Detected as green fluorescence.

Note: Some sources may report slight variations in peak wavelengths (e.g., 484/515 nm), which can be dependent on the solvent and binding substrate.

### Quantitative Performance Data

The sensitivity of **SYBR Green II** is a result of its high fluorescence quantum yield and strong binding affinity.

Parameter	Value	Comparison
Quantum Yield ( $\Phi$ ) with RNA	~0.54	More than 7x greater than RNA/Ethidium Bromide (~0.07).
Quantum Yield ( $\Phi$ ) with dsDNA	~0.36	
Detection Limit (254 nm epi-illumination)	100 pg RNA/ssDNA per band	Superior sensitivity for RNA detection.
Detection Limit (300 nm transillumination)	500 pg RNA per band	
Detection in Denaturing Gels (254 nm epi)	1.0 ng RNA per band	No washing or destaining steps required.
Detection in Denaturing Gels (300 nm trans)	4.0 ng RNA per band	

## Experimental Protocols

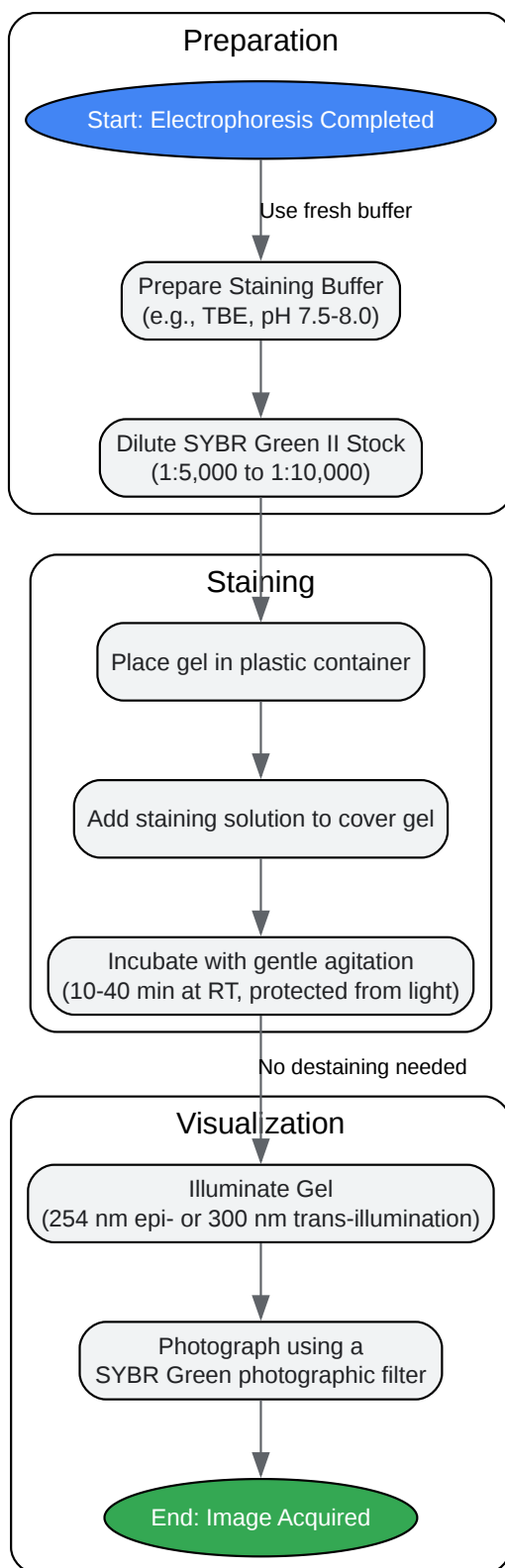
Proper handling and adherence to optimized protocols are critical for achieving maximum sensitivity and reproducibility with **SYBR Green II**.

## Safety and Handling

- **Potential Mutagen:** As **SYBR Green II** binds to nucleic acids, it should be treated as a potential mutagen and handled with appropriate care.
- **DMSO Stock Solution:** The dye is typically supplied in DMSO, which is known to facilitate the entry of organic molecules into tissues. Double gloves are strongly recommended when handling the stock solution.
- **Disposal:** Solutions containing **SYBR Green II** should be decontaminated by pouring them through activated charcoal. The charcoal can then be incinerated.

## Post-Electrophoresis Staining Workflow

This is the recommended method for staining agarose and polyacrylamide gels.



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Caption: Post-electrophoresis staining workflow for nucleic acid gels using **SYBR Green II**.

## Detailed Staining Protocol

- Electrophoresis: Perform electrophoresis on non-denaturing or denaturing (polyacrylamide/urea or agarose/formaldehyde) gels according to standard procedures.
- Prepare Staining Solution:
  - For non-denaturing polyacrylamide and agarose gels, prepare a 1:10,000 dilution of the **SYBR Green II** stock solution in a suitable buffer (e.g., TBE - 89 mM Tris, 89 mM Boric acid, 1 mM EDTA).
  - For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for optimal results.
  - Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 at the temperature used for staining, as the dye is pH-sensitive.
  - Prepare the solution in a plastic container, as the dye may adsorb to glass surfaces.
- Staining:
  - Place the gel in a suitable container and add enough staining solution to completely submerge the gel.
  - Agitate the gel gently at room temperature, protecting it from light.
  - Optimal staining times are typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels, depending on gel thickness.
  - No destaining step is necessary.
- Visualization and Photography:
  - Illuminate the stained gel using a 300 nm UV transilluminator. For the highest sensitivity, 254 nm epi-illumination is recommended.
  - Photograph the gel using a dedicated SYBR Green photographic filter. Filters designed for ethidium bromide will yield poor results and should not be used.

- The negligible background fluorescence allows for long film exposures (e.g., 1-1.5 minutes with 254 nm epi-illumination) to detect minute quantities of nucleic acid.

## Advanced Applications and Considerations

While primarily used for gel staining, the high sensitivity of **SYBR Green II** makes it suitable for other applications requiring sensitive detection of single-stranded nucleic acids, such as single-strand conformation polymorphism (SSCP) analysis. When used for staining gels prior to Northern blotting, the inclusion of 0.1–0.3% SDS in the prehybridization and hybridization buffers is necessary to remove the dye and ensure efficient transfer and probe binding.

In conclusion, **SYBR Green II** is a powerful and sensitive fluorescent stain with a clear advantage for the detection of RNA and ssDNA. Its favorable spectral properties, high quantum yield, and simple, rapid staining protocol make it an invaluable tool for molecular biology research.

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